4-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperazin-2-one
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Overview
Description
4-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperazin-2-one is a complex organic compound featuring a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the oxazole and azetidine rings, along with the piperazinone moiety, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperazin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 5-phenyl-1,2-oxazole-3-carboxylic acid, which is then converted into its corresponding acid chloride using reagents like thionyl chloride. This intermediate is reacted with azetidin-3-amine to form the azetidinyl derivative. Finally, the azetidinyl derivative is coupled with piperazin-2-one under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the oxazole moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine and piperazinone rings. Halogenation and alkylation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring may yield phenolic derivatives, while reduction of the carbonyl groups results in corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and bacterial infections.
Medicine
In medicine, the compound is being investigated for its potential as an anti-inflammatory and antimicrobial agent. Its unique structure allows it to bind selectively to specific enzymes and receptors, making it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole and azetidine rings play a crucial role in binding to these targets, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperazin-2-one
- 4-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperidine-2-one
- 4-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]morpholine-2-one
Uniqueness
Compared to similar compounds, this compound stands out due to its specific combination of the oxazole, azetidine, and piperazinone rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Conclusion
This compound is a compound of significant interest due to its unique structure and diverse applications in chemistry, biology, medicine, and industry. Its synthesis involves multi-step reactions, and it can undergo various chemical transformations. The compound’s potential in scientific research and industrial applications highlights its importance in the field of organic chemistry.
Properties
IUPAC Name |
4-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-16-11-20(7-6-18-16)13-9-21(10-13)17(23)14-8-15(24-19-14)12-4-2-1-3-5-12/h1-5,8,13H,6-7,9-11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJDBWYABJURKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2CN(C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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